molecular formula C7H10N2OS B13213397 4-Amino-1-(1,2-thiazol-5-yl)butan-1-one

4-Amino-1-(1,2-thiazol-5-yl)butan-1-one

Cat. No.: B13213397
M. Wt: 170.23 g/mol
InChI Key: QORSGFBCBRJALF-UHFFFAOYSA-N
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Description

4-Amino-1-(1,2-thiazol-5-yl)butan-1-one is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(1,2-thiazol-5-yl)butan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(1,2-thiazol-5-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

4-Amino-1-(1,2-thiazol-5-yl)butan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-1-(1,2-thiazol-5-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-(1,2-thiazol-5-yl)butan-1-one is unique due to its specific substitution pattern and the presence of both an amino group and a butanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

4-amino-1-(1,2-thiazol-5-yl)butan-1-one

InChI

InChI=1S/C7H10N2OS/c8-4-1-2-6(10)7-3-5-9-11-7/h3,5H,1-2,4,8H2

InChI Key

QORSGFBCBRJALF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=C1)C(=O)CCCN

Origin of Product

United States

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